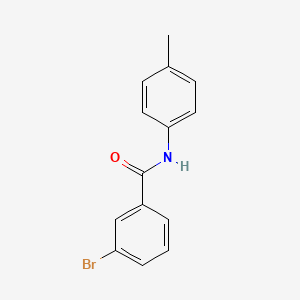![molecular formula C26H38N2O B2973020 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline CAS No. 337486-84-7](/img/structure/B2973020.png)
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline, commonly known as DMXB-A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been shown to have positive effects on cognitive function and memory.
作用机制
DMXB-A acts as a partial agonist of nicotinic acetylcholine receptors, specifically the α7 subtype. This receptor is involved in various cognitive processes, including learning and memory. DMXB-A has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, DMXB-A has been shown to increase neurotrophic factor levels, which play a key role in neuronal survival and growth.
实验室实验的优点和局限性
DMXB-A has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the nicotinic acetylcholine receptor system. It is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments.
However, there are also some limitations to using DMXB-A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.
未来方向
There are several potential future directions for research on DMXB-A. One area of interest is its potential use in the treatment of Alzheimer's disease. DMXB-A has been shown to improve memory in animal models of the disease and may have neuroprotective effects. Further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of more selective nicotinic acetylcholine receptor agonists. DMXB-A has some off-target effects, which may limit its usefulness in some experiments. Developing more selective compounds could help to overcome this limitation.
Finally, there is interest in exploring the potential of DMXB-A in other areas of neuroscience research, such as the treatment of schizophrenia and other cognitive disorders. Further research is needed to determine its potential in these areas.
Conclusion:
DMXB-A is a synthetic compound with potential therapeutic applications in the treatment of cognitive disorders. Its mechanism of action as a partial agonist of nicotinic acetylcholine receptors has been well-characterized, and it has been shown to have positive effects on memory and cognitive function. While there are some limitations to its use in lab experiments, it remains a useful tool for studying the nicotinic acetylcholine receptor system. Future research will continue to explore its potential as a therapeutic agent and in other areas of neuroscience research.
合成方法
The synthesis of DMXB-A involves several steps, including the reaction of 4-bromomethyl-N,N-dimethylaniline with 3-(2,2-dimethyloxan-4-yl)-4-phenylbutylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and attention in animal models and has also demonstrated anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPSUYHNUDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

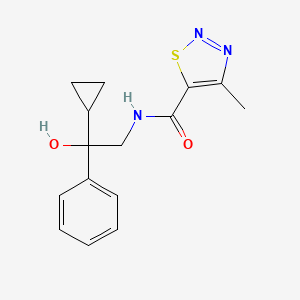
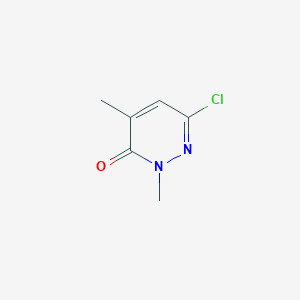


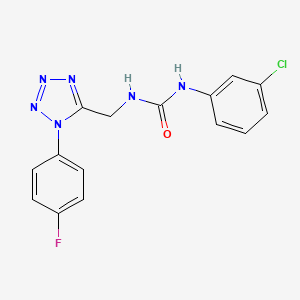
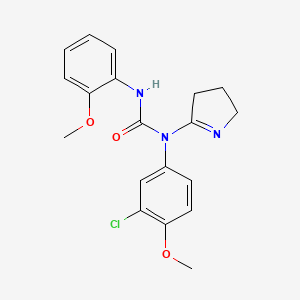
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

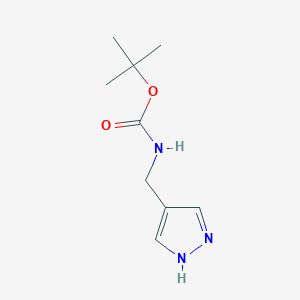
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
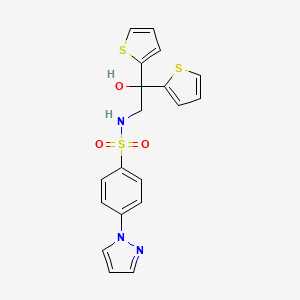
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)
